N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core. The structure-activity relationships of these derivatives can be studied using molecular docking techniques .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure. For example, some benzothiazole derivatives have been found to exhibit luminescent properties .Scientific Research Applications
Preclinical Evaluation and Mechanism of Action
A novel class of 2-(4-aminophenyl)benzothiazoles, including compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, has demonstrated potent antitumor properties in vitro and in vivo. These compounds, upon biotransformation by cytochrome P 450 1A1, generate active metabolites critical for their anticancer activity. Isosteric modifications and amino acid conjugation strategies have been employed to overcome metabolic inactivation and improve solubility, leading to significant retardation of tumor growth in preclinical models without severe toxic side effects, suggesting potential suitability for clinical evaluation (Bradshaw et al., 2002).
Spectroscopic Characterization and Crystallography
The spectroscopic features and molecular structure of a compound closely related to the one , 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have been elucidated through single-crystal X-ray analysis and vibrational spectroscopy. This study provides insight into the solid-state properties and solution behavior of such fluorinated benzothiazole derivatives, contributing to a deeper understanding of their potential applications in various fields (Al-Harthy et al., 2019).
Antimicrobial and Anticancer Activity
A new series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, starting from 2-amino benzothiazole, exhibited promising antimicrobial and cytotoxic activity against various human cancer cell lines. This suggests a potential for developing novel therapeutic agents based on the benzothiazole scaffold for treating infections and cancer (Kumbhare et al., 2014).
Synthesis and Application in Probes and Sensors
The synthesis of fluorinated heterocycles for use in probes and sensors demonstrates the versatility of benzothiazole derivatives. Such compounds have been designed for the detection of metal cations and pH changes, showcasing their potential in developing sensitive and selective chemical sensors (Tanaka et al., 2001).
Novel Syntheses and Pharmacological Screening
Research on benzothiazole derivatives continues to yield novel compounds with potential biological activities. For instance, the synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties has been reported, highlighting the ongoing exploration of these compounds for therapeutic applications (Chaudhary et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S2/c17-8-2-1-3-12-14(8)19-16(23-12)20-15-18-9-6-10-11(7-13(9)24-15)22-5-4-21-10/h1-3,6-7H,4-5H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTNNZHDKLFBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine |
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